molecular formula C18H13NO2 B8708383 6-Ethyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-73-5

6-Ethyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Cat. No.: B8708383
CAS No.: 81721-73-5
M. Wt: 275.3 g/mol
InChI Key: MXFQAZZHZMQRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a useful research compound. Its molecular formula is C18H13NO2 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

81721-73-5

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

6-ethylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C18H13NO2/c1-2-19-16-12-8-4-5-9-13(12)17(20)15(16)11-7-3-6-10-14(11)18(19)21/h3-10H,2H2,1H3

InChI Key

MXFQAZZHZMQRRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylamine (0.2 mL, 3 mmol) was added to a stirred solution of benz[d]indeno[1,2-b]pyran-5, 11-dione (2) (0.49 g, 2 mmol) in CHCl3 (10 mL). The bright orange mixture stirred overnight. To the reaction mixture CHCl3 (100 mL) was added and the mixture washed with H2O (3×25 mL) and brine (1×25 mL), dried (MgSO4), and concentrated under reduced pressure to give an orange-red solid (0.43 g, 75%): mp 188-189° C.; IR (thin film) 2986, 1690, 1656, 1611, 1549, 1503, 1430, 1320, 1197, 991 cm−1; 1H NMR (DMSO-d6, 300 MHz) δ8.66 (d, 1H, J=8.3 Hz), 8.32 (d, 1H, J=7.9 Hz), 7.69 (dt, 1H, J=8.4, 1.4 Hz), 7.60 (dd, 1H, J=8.0, 1.4 Hz), 7.52 (d, 1H, J=6.9 Hz), 7.40 (m, 3H), 4.56 (q, 2H, J=7.2 Hz), 1.53 (t, 3H, J=7.2 Hz); CIMS, m/z (relative intensity) 276 (MH+, 100). Anal. Calcd for C18H13NO2: C, H, N.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

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